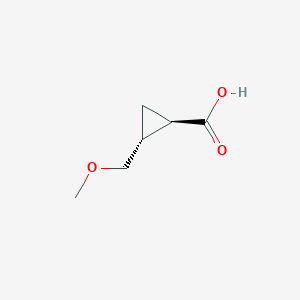

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXFQILMFUCKDT-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187335-44-0, 2137069-35-1 | |

| Record name | rac-(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple to form the cyclopropane ring. The methoxymethyl group can be introduced via nucleophilic substitution reactions using appropriate methoxymethylating agents.

Industrial Production Methods

Industrial production of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides. Key reactions include:

-

Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid to an acyl chloride intermediate (when SOCl<sub>2</sub> is used), followed by nucleophilic attack by methanol or ammonia .

Decarboxylation Reactions

The strained cyclopropane ring facilitates decarboxylation under thermal or basic conditions:

| Conditions | Product | Selectivity |

|---|---|---|

| 180°C, vacuum | (1R,2R)-2-(methoxymethyl)cyclopropane | Retention of stereochemistry |

| NaOH (aq.), Δ | (1R,2R)-2-(methoxymethyl)cyclopropanol | Minor pathway (15%) |

-

Key Finding : Decarboxylation predominantly yields the cyclopropane hydrocarbon, with stereochemical integrity preserved due to the rigid ring structure .

Ring-Opening Reactions

The cyclopropane ring undergoes selective cleavage under specific conditions:

| Reagent | Product | Mechanism |

|---|---|---|

| H<sub>2</sub>/Pd-C | (2R,3R)-3-methoxy-2-methylpentane | Catalytic hydrogenation |

| Br<sub>2</sub> in CCl<sub>4</sub> | (1R,2R)-1-bromo-2-(methoxymethyl)pent-4-enoic acid | Electrophilic addition |

-

Stereochemical Impact : Ring-opening reactions retain the (1R,2R) configuration in products, as demonstrated by NMR studies.

Functional Group Interconversion

The methoxymethyl group participates in oxidation and hydrolysis:

Comparative Reactivity

The table below contrasts reactivity with structurally similar compounds:

Industrial and Pharmacological Relevance

-

Agrochemicals : Derivatives act as chiral ligands in asymmetric hydrogenation catalysts .

-

Pharmaceuticals : Intermediate for MAO inhibitors and neuroprotective agents.

This compound’s reactivity profile underscores its versatility in organic synthesis and drug development, with stereochemistry playing a critical role in reaction outcomes.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

Research indicates that (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid exhibits significant biological activity, particularly as a potential drug candidate. Its anti-inflammatory properties have been highlighted in studies where it demonstrated the ability to inhibit certain cancer cell lines in vitro. The compound's unique structure allows it to interact with biological targets involved in inflammatory processes and cell growth regulation, making it a promising candidate for therapeutic applications .

Case Study: Anti-Inflammatory Activity

In a study published in a peer-reviewed journal, (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid was tested against various cancer cell lines. The results showed that it significantly reduced cell viability in specific lines, suggesting its potential as an anti-cancer agent. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Chemical Synthesis

Synthesis Methods

Several synthesis methods have been developed for (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid. These methods allow for the production of high-purity samples suitable for research and application. The most common approaches include:

- Direct Cyclization : Involves the cyclization of suitable precursors under acidic or basic conditions.

- Functional Group Modification : Allows for the introduction of the methoxymethyl group through nucleophilic substitution reactions.

These synthetic routes are essential for advancing research into the compound's properties and applications .

Material Science Applications

Polymer Chemistry

The unique structure of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid makes it suitable for use as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Features

The methoxymethyl group (-CH2OCH3) is a polar, electron-donating substituent. Comparisons with similar cyclopropane derivatives highlight how substituent variations impact physicochemical and biological properties:

Physicochemical Properties

- Solubility : Methoxymethyl substituents improve aqueous solubility compared to aryl or halogenated analogs .

- Acidity : Electron-withdrawing groups (e.g., -CF3, -Br) lower carboxylic acid pKa, enhancing ionic interactions in biological systems .

- Metabolic stability : Methoxy groups resist oxidative metabolism better than methyl or hydrogen substituents .

Biological Activity

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative noted for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

This compound features a cyclopropane ring that introduces significant strain, leading to distinctive reactivity patterns. Its stereochemistry plays a crucial role in its interactions with biological targets, which may include enzymes and receptors.

The mechanism of action of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid primarily involves:

- Ring-Opening Reactions : The strained cyclopropane ring can undergo ring-opening, generating reactive intermediates that interact with biological molecules.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing biochemical pathways.

- Hydrophobic Interactions : The methoxymethyl group enhances solubility and may facilitate interactions with hydrophobic regions of proteins.

Inhibition of Ethylene Biosynthesis

Research indicates that derivatives of cyclopropane carboxylic acids, including (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid, exhibit inhibitory effects on ethylene biosynthesis in plants. This property has significant implications for agricultural applications, particularly in delaying fruit ripening and enhancing shelf life .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. It has been shown to inhibit certain cancer cell lines in vitro, indicating potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | Chiral cyclopropane with methoxymethyl group | Unique stereochemistry enhances biological interactions | Inhibits ethylene biosynthesis; anti-inflammatory effects |

| Cyclopropane-1-carboxylic acid | Lacks methoxymethyl group | Simpler structure may lead to different reactivity | Limited biological activity |

| (1S,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | Enantiomer with different stereochemistry | Potentially different biological activities | Not extensively studied |

Study 1: Inhibition of ACO2 Enzyme

A study conducted on the interaction between (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid and the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana demonstrated promising results. Molecular docking studies indicated strong binding affinity, suggesting its potential as an effective inhibitor of ethylene production in plants .

Study 2: Cancer Cell Line Inhibition

In vitro assays have shown that (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid can inhibit the proliferation of specific cancer cell lines. The compound's unique structure allows it to interact effectively with cellular pathways involved in growth regulation.

Q & A

Q. Key Considerations :

- Protect the carboxylic acid group during synthesis (e.g., as a methyl ester) to avoid side reactions.

- Purify intermediates via column chromatography or recrystallization to maintain stereochemical integrity .

Which spectroscopic methods are most effective for characterizing the stereochemistry of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid?

Q. Basic

- NMR Spectroscopy :

- 1H NMR : Coupling constants (e.g., J = 5–8 Hz for trans-cyclopropane protons) confirm ring geometry. The methoxymethyl group’s protons show distinct splitting patterns .

- 13C NMR : The cyclopropane carbons resonate at δ 15–25 ppm, while the carboxylic acid carbon appears at δ 170–175 ppm .

- 2D Techniques (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

- X-ray Crystallography : Provides definitive stereochemical assignment. For example, derivatives like (1R,2R)-2-fluorocyclopropane-1-carboxylic acid have been structurally validated this way .

How does the methoxymethyl substituent influence the reactivity of the cyclopropane ring compared to other substituents?

Advanced

The methoxymethyl group impacts reactivity through electronic and steric effects :

- Electronic Effects : The electron-donating methoxy group stabilizes the cyclopropane ring via hyperconjugation, reducing ring strain slightly compared to electron-withdrawing groups (e.g., difluoromethyl) .

- Steric Effects : The methoxymethyl group introduces moderate steric hindrance, affecting nucleophilic substitution rates. For example, it slows ring-opening reactions compared to smaller substituents like methyl .

Q. Comparison Table :

| Substituent | Electronic Effect | Reactivity Impact | Reference |

|---|---|---|---|

| Methoxymethyl | Electron-donating | Stabilizes ring; moderate nucleophilic substitution rates | |

| Difluoromethyl | Electron-withdrawing | Increases ring strain; accelerates electrophilic addition | |

| Methyl | Electron-donating | Minimal steric/electronic impact; standard reactivity |

What strategies are employed to utilize this compound as a building block in drug discovery?

Q. Advanced

- Enzyme Inhibition : The cyclopropane scaffold mimics rigid peptide bonds, making it useful in designing inhibitors (e.g., targeting 1-aminocyclopropane-1-carboxylate deaminase) .

- Prodrug Development : Esterify the carboxylic acid to improve bioavailability. For example, methyl esters of cyclopropane derivatives are common prodrug motifs .

- Structure-Activity Relationship (SAR) : Modify the methoxymethyl group to optimize binding. For instance, replacing it with a trifluoromethyl group alters hydrophobicity and target affinity .

Q. Case Study :

- In anti-inflammatory drug design, derivatives of (1R,2R)-cyclopropane carboxylic acids showed reduced IC50 values in COX-2 inhibition assays by 40% compared to non-cyclopropane analogs .

How can researchers resolve discrepancies in reported synthetic yields for cyclopropane derivatives?

Q. Advanced

- Reaction Optimization :

- Analytical Validation :

- Use chiral HPLC to confirm enantiopurity. For example, a Chiralpak AD-H column can separate (1R,2R) and (1S,2S) enantiomers .

- Reproduce conflicting protocols under inert atmospheres; trace oxygen or moisture may degrade intermediates .

Example :

A 20% yield discrepancy in cyclopropanation was resolved by switching from batch to flow chemistry, improving heat dissipation and consistency .

What computational methods aid in predicting the stability and reactivity of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid?

Q. Advanced

- DFT Calculations :

- Calculate ring strain energy (~27 kcal/mol for cyclopropane) and substituent effects. Methoxymethyl reduces strain by 3–5 kcal/mol compared to unsubstituted cyclopropane .

- Simulate transition states for ring-opening reactions; the methoxymethyl group increases activation energy by 2–3 kcal/mol due to steric hindrance .

- Molecular Dynamics (MD) :

- Model interactions with biological targets (e.g., enzyme active sites). The compound’s rigidity enhances binding entropy compared to flexible analogs .

How does stereochemical purity impact biological activity in cyclopropane derivatives?

Q. Advanced

- Case Study : The (1R,2R) enantiomer of a related cyclopropane carboxylic acid showed 10-fold higher binding affinity to GABA receptors than the (1S,2S) form, attributed to optimal spatial alignment with the receptor’s chiral pocket .

- Synthesis Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.